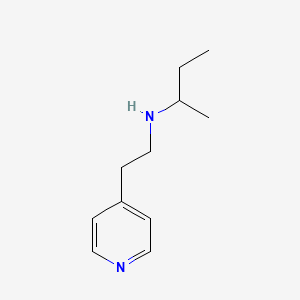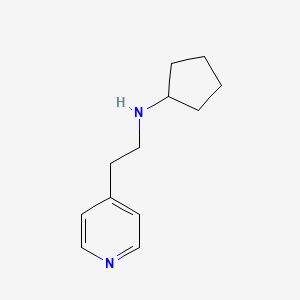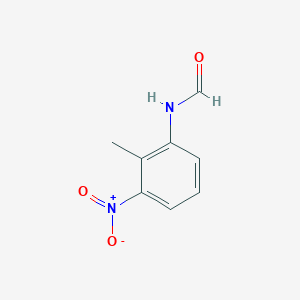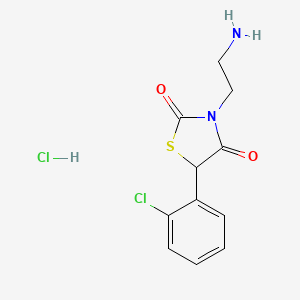![molecular formula C12H18ClO2P B7813353 2-[[Chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene](/img/structure/B7813353.png)
2-[[Chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[Chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene is an organophosphorus compound. Its structure combines a benzene ring, phosphoryl group, and chlorine substituent, contributing to its chemical reactivity and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: Often begins with the chlorination of 1,3,5-trimethylbenzene, followed by nucleophilic substitution to attach the ethoxyphosphoryl group.
Reagents: Includes phosphorus oxychloride and ethanol under controlled conditions.
Reaction Conditions: Typically performed in an inert atmosphere to avoid moisture and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Large-scale Production: Involves continuous flow reactions and stringent quality controls to maintain purity.
Catalysts: Utilize efficient catalysts to accelerate the reaction, reducing energy consumption and increasing yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Can undergo oxidation forming phosphates or sulfoxides.
Reduction: Reduction reactions are less common due to the presence of the phosphoryl group.
Substitution: The chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or permanganates.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Include amines, thiols, and alcohols.
Major Products
Oxidation: Yields phosphates and sulfoxides.
Substitution: Forms a variety of substituted phosphoryl compounds with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ligand Formation: Useful in creating ligands for catalysis.
Precursor for Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition:
Biochemical Probes: Used as biochemical probes to study phosphorylation processes.
Medicine
Drug Development: Potential use in designing drugs targeting specific biochemical pathways.
Diagnostics: May be used in diagnostic assays due to its reactivity with biological molecules.
Industry
Pesticides: Development of new pesticides owing to its organophosphorus nature.
Plasticizers: Utilized in the production of plasticizers to improve polymer flexibility.
Wirkmechanismus
Molecular Targets
Phosphorylation: The compound can phosphorylate hydroxyl and amino groups in biomolecules.
Pathways: Involves interaction with proteins and enzymes, modifying their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[[Dichloro(phosphoryl)methyl]-1,3,5-trimethylbenzene
2-[[Chloro(ethoxy)phosphoryl]methyl]benzene
2-[[Chloro(ethoxy)phosphoryl]ethyl]-1,3,5-trimethylbenzene
Uniqueness
Chlorine Substitution: Distinctive due to the single chlorine substitution enhancing its reactivity.
Ethoxyphosphoryl Group: Provides unique reactivity compared to similar compounds without this group.
2-[[Chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene stands out due to its versatile reactivity and broad applications in various scientific fields. Through detailed understanding and research, it holds the potential for significant advancements in both industrial and academic settings.
Eigenschaften
IUPAC Name |
2-[[chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClO2P/c1-5-15-16(13,14)8-12-10(3)6-9(2)7-11(12)4/h6-7H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKBDTMOIQHLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Trifluoromethyl)phenyl]pyridine-4-ethaneamine](/img/structure/B7813302.png)

![N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine](/img/structure/B7813329.png)

![4-[(3-Ethylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride](/img/structure/B7813338.png)

![2,4-Dichloro-1-[[chloro(ethoxy)phosphoryl]methyl]benzene](/img/structure/B7813348.png)
![1-Chloro-4-[[chloro(cyclohexyl)phosphoryl]methyl]benzene](/img/structure/B7813360.png)
![1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene](/img/structure/B7813363.png)
![1-Chloro-2-[[chloro(methyl)phosphoryl]methyl]benzene](/img/structure/B7813370.png)
![1-[[Chloro(cyclohexyl)phosphoryl]methyl]-4-methoxybenzene](/img/structure/B7813378.png)

